Journal Name:EES Catalysis
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EES Catalysis ( IF 0 ) Pub Date: 2023-07-19 , DOI:
10.1021/acssuschemeng.3c01866
Although the Zn-air battery has many advantages, its short practical life hinders its development. Many solutions have been proposed and extensively studied. In this paper, a cobalt-nitrogen co-doped hierarchical porous carbon-based bifunctional catalyst (Co/N-HPCs-800) is reported, using sustainable and low-cost sodium alginate (Na-Alg), a common seaweed extract, as a precursor to complex excess metal particles. The hydrogel network formed by the exchange of sodium ions with metal cation (Co2+) ions is the key to the controllable synthesis of highly dispersed metal atoms. Co/N-HPCs-800 shows excellent catalytic performance and durability in oxygen reduction reaction (E1/2 = 0.86 V) and oxygen evolution reaction (367 mV @ 10 mA cm–2). Importantly, we only attenuated the half-wave potential by 8 mV after more than 50,000 cycles. In addition, the Zn-air batteries (ZABs) using Co/N-HPCs-800 as a cathode exhibit a power density up to 159.67 mW cm–2 and a high specific capacity of 787.94 mA h g–1. This work opens up practical new strategies for synthesizing excess metal catalysts in low cost, effectively improving the service life of Zn-air batteries.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1021/acssuschemeng.3c01619
Anion exchange membrane water electrolysis (AEMWE) is one of the most promising technologies for producing green hydrogen; however, they still suffer from durability issues. One task is to find suitable electrolyte conditions for anode catalysts that endow them with both high activity and stability. Herein, we benchmark the pH–stability relationship of four typical metal oxides as anode catalysts in the AEMWE. Their electrochemical performance and structural stability were in-depth analyzed through impedance, dissolved composition in the electrolyte, and correlated Pourbaix diagram. NiFe2O4 with the best activity and stability in the strong alkaline (pH = 14) shows terrible stability in pure water, which is then verified due to the severe Fe leaching, and it cannot be alleviated by alkaline pre-activation. Notably, Co3O4 shows comparable activity and stability to IrO2 in pure water and weak alkaline conditions. At pH = 12, it entails only ∼2.18 V to reach 1.0 A cm–2 and stabilizes for 40 h, being superior to others. This work screens out suitable transition metal oxides as a substitute for noble metals and their optimal application scenarios for AEMWE.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1021/acssuschemeng.3c02350
Aromatic polyimide (PI) is characterized by rigid chains and strong interchain interactions, resulting in poor solubility and non-melting of polymers, so chemical recovery of PI is challenging. Herein, ethylenediamine (EDA) was successfully used for the aminolysis of PI on the surface of flexible printed circuit boards (FPCBs). The PI can be completely degraded at 50 °C for 40 min at a revolution speed of 200 rpm, and the epoxy adhesive and flexible copper clad laminate sheet were separated by simple filtration. The degradation mechanism of PI was proposed and verified by the density functional theory (DFT) method. Intermolecular hydrogen bonding and the vicinal amino moiety of EDA play an important role in activating nucleophiles. DFT calculations show that the formation of the six-membered ring transition state is the rate-determining step during the breaking of the amide bonds. The Gibbs activation energy and the Gibbs reaction energy are 22.90 and 11.73 kcal/mol, respectively. This study provides guidance for the degradation of PI and the recovery of FPCBs.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1021/acssuschemeng.3c01872
The massive accumulation of postconsumer polyethylene terephthalate (PET) waste in the environment demands enhancement in the recycling rate to tackle global pollution. At the same time, efficient recycling will contribute to a future circular economy. PET glycolysis has emerged as a promising chemical recycling method that turns PET into a widely used monomer, bis(2-hydroxyethyl)terephthalate (BHET), and adds value to waste. For reasons of comparability, all reported studies on PET glycolysis so far used the same work-up procedure to separate residual PET from the BHET product: Addition of hot water to the reaction mixture, filtration to remove residual PET, and crystallization of BHET from the filtrate by cooling. Water not only destroys the catalyst but also has to be removed to reuse ethylene glycol. We herein report a new “green” glycolysis approach without the need for an anti-solvent using simple sodium alkoxides (MeONa and EtONa) as catalysts. A response surface methodology (RSM) based on the Box–Behnken design was applied to optimize the reaction parameters. Under optimum conditions, the results demonstrated the validity of the optimization. EG was successfully recycled and PET conversion was found close to the initial recycling run. The optimum recipe was applied to analyze the tolerance of the catalysts, MeONa and EtONa, in depolymerizing colored PET waste and mixed PET waste. The findings indicate that both catalysts can effectively break down both types of waste under eco-friendly glycolysis conditions, with MeONa resulting in higher PET conversion. This demonstrates that BHET precipitation is achievable without the use of water, reusing the EG and maintaining catalyst activity for mixed PET waste. These outcomes offer a promising basis for further developing a new and more efficient PET recycling technology.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1021/acssuschemeng.3c03719
In electrocatalytic processes, the intimate contact between the catalyst and the electrode is of paramount importance as it contributes to enhancing the catalytic activity. Nafion is a binding material frequently used to achieve this goal. However, its high price, high toxicity, and flammability make its application expensive and environmentally unfriendly. Here we show that xanthan gum (XG), a sugar-derived biopolymer, is a greater alternative and furthermore remarkably improves the electrocatalytic oxidation activity of alcohols and sugars in alkaline electrolytes. The even distribution of the catalyst-XG film on the electrode’s surface and its better mechanical properties drive an intimate contact between the catalyst and the electrode, hence facilitating the electron transfer. In addition, we found that the good hydrophilicity of XG films facilitates the interaction of alcohols and hydroxides with the catalyst, which was supported by DFT calculations. This finding is of crucial importance for industrial applications and environmental considerations. Indeed, the utilization of XG drastically minimizes the cost of electrochemical processes by using less catalyst and due to its nature contributes to protecting the environment.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1021/acssuschemeng.3c01291
Chitin, a highly insoluble and poorly degradable polymer derived from seafood industry waste, can be converted into value-added products including N-acetylchitobiose ((GlcNAc)2) and N-acetylglucosamine (GlcNAc) by chitinase, which can overcome the disadvantages of chemical degradation. Here, we identified a novel salt-tolerant chitinase (CHI) involved in chitin degradation from Bacillus clausii TCCC 11004. Recombinant CHI (rCHI) displayed a great tolerance against high concentrations of NaCl, maintaining 376% of its initial activity in a solution containing 0.6 M NaCl, which was about NaCl concentration in seawater. Chitin binding domain (ChBD) engineering demonstrated that rCHI’s ChBD was beneficial for its NaCl resistance property. As a multifunctional chitinase, rCHI exhibited dual exochitinase activity and N-acetylglucosaminidase activity, but no hydrolytic activity toward (GlcNAc)2 when using colloidal chitin as a substrate, which made it different from the typical reported chitinases. As a result, (GlcNAc)2 and GlcNAc achieved the maximum yield ((GlcNAc)2: 25.73 mg/mL and GlcNAc: 3.25 mg/mL) by hydrolyzing colloidal chitin from crab shells using rCHI alone. This study reported a valuable chitinase with the above dual activities and provided an eco-friendly and sustainable approach for cost-effective bioconversion of chitin-containing biowastes to bioactive (GlcNAc)2 and GlcNAc.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-19 , DOI:
10.1021/acssuschemeng.3c00772
Real-time/field sensing techniques to keep track of methyl parathion (MP) are crucial to human health. In this work, a ratiometric fluorescence probe was constructed by integrating green carbon dots and CdTe quantum dots (CdTe QDs) for highly selective quantitative detection of MP. Under alkaline conditions, MP can be rapidly hydrolyzed to produce p-nitrophenol (p-NP); the instantaneous reaction that strengthens the hydrogen bond results in the internal filter effect between the carbon dots and p-NP, which quenches green fluorescence, thus leading to an obvious and immediate change from green to red. The probe displayed a sensitive limit of detection of 8.9 nM and exhibited a significant linear response to MP residue concentrations in the range of 0–100 M. In addition, we have created a brand-new smartphone-based intelligent detection tool by measuring the RGB value of the fluorescent probe solution and the matching paper-based sensor, and we are able to visually and quantitatively identify the levels of MP residues present in water, apples, and vegetables. This ratiometric fluorescence sensing method can realize rapid visual and quantitative detection of MP residues, which provides a more reliable guarantee promising strategy for constructing a risk detection technique for traces without enzymes.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1021/acssuschemeng.3c01518
This study presents a sustainable and green method for converting visible light into valuable products. To accomplish this, a Pd NP-doped COF-based magnetic photocatalyst (Pd/CoFe2O4@CTF) was created. The catalytic activity of the heterogeneous photocatalyst was examined in the carbonylative coupling reactions for the preparation of amides, esters, and 2-aryl quinazolinones after it had been characterized using a variety of microscopic and spectroscopic techniques, including FT-IR, PXRD, TGA, SEM, EDAX, TEM, UV-DRS, Matt-Schottky, PL, EIS, ICP, VSM, and BET. This study used the optical method for the first time to create the 2-aryl quinazolinone ring from 2-aminobenzamide and iodobenzene. The desired products can be produced in medium to good yields by using the optical method and under suitable reaction conditions. The benefits of this study include the use of visible light as a renewable and environmentally friendly source, mild reaction conditions, a simple separation method, a reduction in byproducts, and cost and time savings. Under optimal conditions, the catalyst’s stability and recyclability were investigated. It showed excellent reversibility up to 6 times without significantly losing activity.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1021/acssuschemeng.3c02839
The number of carbon atoms is closely related to the properties of liquid fuels. As for furfural (FUR)-based biofuels, the regulation of carbon chain length is greatly significant to improve the quality. In this work, the C7–C17 fuel precursor has been successfully synthesized via the oxidative condensation processes of biomass-derived FUR with aliphatic alcohols. With the promotion of the MgLaFeMnCu high entropy catalyst (HECAT), the carbon chain increase of FUR is adjustable by changing the carbon number of aliphatic alcohols. Typically, 2-(furan-2-yl-methylene) butanal (FMB, C9) could be prepared from the reaction of furfural with n-butanol, in which a 99.7% conversion and 93.8% selectivity of FMB were obtained at 80 °C for 2 h. Especially, a 94.3% conversion of FUR with 95.1% selectivity of FMB could be achieved at room temperature for a suitable reaction time. Moreover, all the oxidative condensation reactions of FUR with C2–C12 alcohols have been successfully performed to generate the C7–C17 precursor in the presence of MgLaFeMnCu HECAT. Further investigations revealed that the occurrence of active O2–· species plays a crucial role during the oxidative condensation reactions. Meanwhile, the high activity of HECAT is attributed to the abundant oxygen vacancies, high surface area, and synergistic effects of the numerous metallic components.
EES Catalysis ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1021/acssuschemeng.3c01621
Enzyme immobilization has greatly facilitated the development of biocatalysts in industry. Lack of control over the enzymatic orientation and microenvironment often results in low enzymatic activity, which, in turn, limits their applications on a large scale. In this study, the immobilization of a His-tagged enzyme was performed at a pH of 7.0 using a vinyl sulfone-activated resin, and varied microenvironments were selected through the screening of blocking reagents characterized by diverse charges and chain lengths. The enzyme 2,3-dihydroxybenzoic acid decarboxylase (200 μg) was used for CO2 conversion under specified conditions (2.7 M KHCO3, 0.2 MPa of CO2, temperatures of 30/45 °C). Remarkably, the relative activity of the enzyme, when it was immobilized and blocked by mercaptoethylamine, reached 97.2%, even exceeding the activity of the free enzyme by achieving a 107.3% conversion of CO2. When the immobilized enzyme was blocked using polyethylene glycol (PEG), its tolerance to heat, pH fluctuations, and exposure to organic solvents was enhanced. Moreover, the immobilized enzyme demonstrated a consistent catalytic activity over seven catalysis cycles. The mechanistic study unraveled the synergistic effects of the enzymatic orientation and microenvironment, which reduce mass transfer resistance and increases stability. Such high activity of the immobilized enzyme could be applied for CO2 fixation as well as for the rational design of enzyme immobilization at the molecular level.
Supplementary Information
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